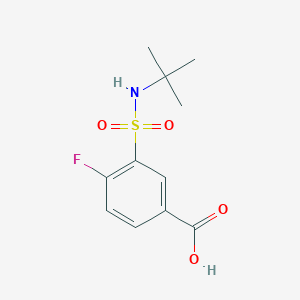3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid
CAS No.: 926245-18-3
Cat. No.: VC4981704
Molecular Formula: C11H14FNO4S
Molecular Weight: 275.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 926245-18-3 |
|---|---|
| Molecular Formula | C11H14FNO4S |
| Molecular Weight | 275.29 |
| IUPAC Name | 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid |
| Standard InChI | InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) |
| Standard InChI Key | IVIQFJGPVKZBKX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid is deduced as C₁₁H₁₃FNO₄S, derived from the benzoic acid backbone (C₇H₅O₂), a fluorine substituent, and the tert-butylsulfamoyl group (-SO₂NH-C(CH₃)₃). The calculated molecular weight is 275.29 g/mol, accounting for atomic masses of carbon (12.01), hydrogen (1.01), fluorine (19.00), nitrogen (14.01), oxygen (16.00), and sulfur (32.07) .
Structural Features
The compound features:
-
A carboxylic acid group at position 1 of the benzene ring, contributing to its acidity (pKa ≈ 2.5–3.5, typical for benzoic acids) .
-
A fluorine atom at position 4, enhancing electronegativity and influencing electronic distribution.
-
A tert-butylsulfamoyl group (-SO₂NH-C(CH₃)₃) at position 3, introducing steric bulk and potential hydrogen-bonding capability .
The tert-butyl group confers lipophilicity, as evidenced by computed logP values of analogous sulfonamides (~1.8–2.1) , suggesting moderate membrane permeability.
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target molecule can be dissected into two key precursors:
-
4-Fluorobenzoic acid (C₇H₅FO₂), serving as the aromatic backbone .
-
tert-Butylsulfamoyl chloride (C₄H₁₀ClNO₂S), for introducing the sulfamoyl moiety.
Proposed Synthesis
A plausible route involves sulfonylation of 3-amino-4-fluorobenzoic acid with tert-butylsulfamoyl chloride, though direct literature evidence is absent. Alternative strategies may include:
Direct Sulfonation
-
Protection of the carboxylic acid: Methyl ester formation using methanol and catalytic sulfuric acid to prevent side reactions .
-
Sulfamoylation: Reaction with tert-butylsulfamoyl chloride in the presence of triethylamine (base) to install the sulfamoyl group at position 3 .
-
Ester hydrolysis: Acidic or basic cleavage of the methyl ester to regenerate the carboxylic acid .
Electrophilic Aromatic Substitution
Given the electron-withdrawing nature of the fluorine and carboxylic acid groups, direct electrophilic sulfamoylation at position 3 is unlikely. Instead, directed ortho-metalation using a lithium base could facilitate regioselective functionalization, though this approach remains speculative without experimental validation.
Physicochemical Properties
Solubility and Partitioning
-
Aqueous solubility: Estimated at <0.1 mg/mL (logS ≈ -3.5), extrapolated from 4-fluorobenzoic acid (0.57 mg/mL) and the added hydrophobicity of the tert-butylsulfamoyl group.
-
Lipophilicity: Predicted logP ≈ 2.5–3.0, aligning with sulfonamide-containing pharmaceuticals .
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include:
-
NMR (¹H):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume